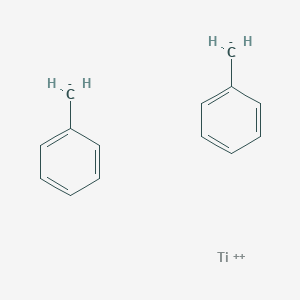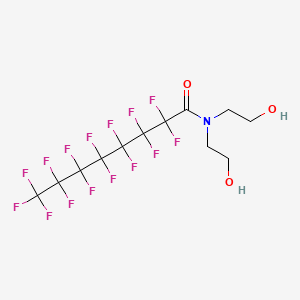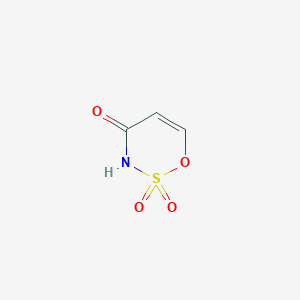
1,2,3-Oxathiazin-4(3H)-one, 2,2-dioxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2,3-Oxathiazin-4(3H)-one, 2,2-dioxide is a heterocyclic compound containing oxygen, sulfur, and nitrogen atoms in its ring structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3-Oxathiazin-4(3H)-one, 2,2-dioxide typically involves the reaction of appropriate precursors under specific conditions. One common method involves the cyclization of a suitable precursor containing sulfur and nitrogen atoms. The reaction conditions often include the use of solvents, catalysts, and controlled temperatures to facilitate the formation of the desired compound .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chemical processes. These processes are designed to optimize yield and purity while minimizing costs and environmental impact. The use of advanced technologies and equipment ensures efficient production and quality control .
化学反応の分析
Types of Reactions
1,2,3-Oxathiazin-4(3H)-one, 2,2-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions where one or more atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pressure, and solvent choice, play a crucial role in determining the outcome of the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield higher oxidation state compounds, while substitution reactions can produce a variety of substituted derivatives .
科学的研究の応用
1,2,3-Oxathiazin-4(3H)-one, 2,2-dioxide has several scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1,2,3-Oxathiazin-4(3H)-one, 2,2-dioxide involves its interaction with specific molecular targets and pathways. The compound may act as an electrophilic agent, reacting with nucleophiles in biological systems. The exact molecular targets and pathways depend on the specific application and context of use .
類似化合物との比較
Similar Compounds
Similar compounds to 1,2,3-Oxathiazin-4(3H)-one, 2,2-dioxide include other heterocyclic compounds containing oxygen, sulfur, and nitrogen atoms. Examples include:
- 1,2,3-Thiadiazole
- 1,2,3-Oxadiazole
- 1,2,3-Triazole
Uniqueness
This compound is unique due to its specific ring structure and the presence of both oxygen and sulfur atoms. This combination imparts distinct chemical properties and reactivity, making it valuable for various applications .
特性
CAS番号 |
51299-07-1 |
|---|---|
分子式 |
C3H3NO4S |
分子量 |
149.13 g/mol |
IUPAC名 |
2,2-dioxooxathiazin-4-one |
InChI |
InChI=1S/C3H3NO4S/c5-3-1-2-8-9(6,7)4-3/h1-2H,(H,4,5) |
InChIキー |
JOMHJSHXRKOBLD-UHFFFAOYSA-N |
正規SMILES |
C1=COS(=O)(=O)NC1=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


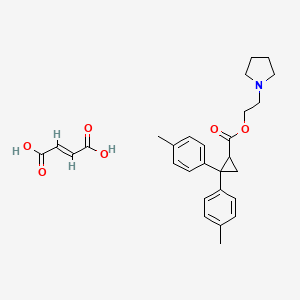

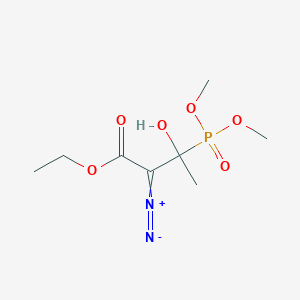
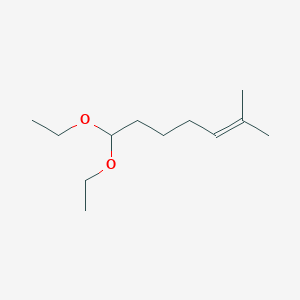
![Diphenyl {[(diethoxyphosphoryl)amino]methyl}phosphonate](/img/structure/B14659695.png)
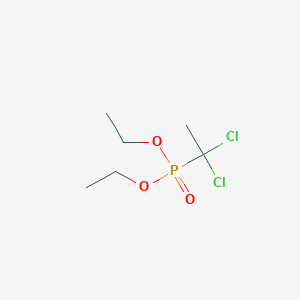
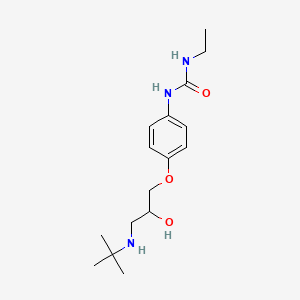
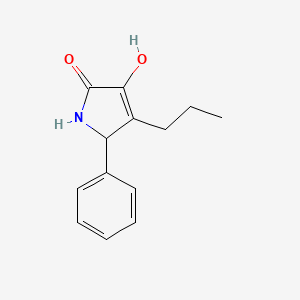
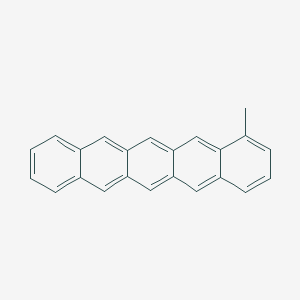
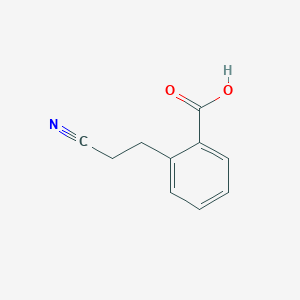
![7-(2-Chlorophenyl)-5-methylbenzo[c]acridine](/img/structure/B14659733.png)
